An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic acid
An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-chloro-1H-indazole-6-carboxylic acid. This compound is a substituted indazole, a class of heterocyclic molecules that are of significant interest in medicinal chemistry due to their wide range of biological activities.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | 4-chloro-1H-indazole-6-carboxylic acid | [1] |
| CAS Number | 885523-25-1 | [1] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Melting Point | Data not available. Related compounds such as 1H-indazole-4-carboxylic acid and 1H-indazole-6-carboxylic acid have melting points in the range of 288-307 °C.[2][3] | |
| Boiling Point | Data not available (likely decomposes upon heating).[4][5] | |
| LogP (computed) | 1.7 | [1] |
| pKa (predicted for 1H-indazole-6-carboxylic acid) | 4.01 ± 0.30 | [6] |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents such as DMSO and DMF, and in aqueous basic solutions. |
Experimental Protocols
2.1. Representative Synthesis
A detailed experimental protocol for the synthesis of 4-chloro-1H-indazole-6-carboxylic acid is not explicitly available in the reviewed literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted indazoles and related carboxylic acids.[7][8][9] The following is a representative multi-step protocol.
Step 1: Nitration of 3-chloro-5-methylbenzoic acid To a solution of 3-chloro-5-methylbenzoic acid in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the mixture is poured onto ice, and the precipitated product, 3-chloro-5-methyl-2-nitrobenzoic acid, is collected by filtration.
Step 2: Esterification The resulting nitrobenzoic acid is esterified, for example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid, to yield methyl 3-chloro-5-methyl-2-nitrobenzoate.
Step 3: Reductive Cyclization The methyl 3-chloro-5-methyl-2-nitrobenzoate is subjected to reductive cyclization. This can be achieved using a reducing agent such as iron powder in acetic acid or through catalytic hydrogenation. This step yields the indazole ring, forming methyl 4-chloro-1H-indazole-6-carboxylate.
Step 4: Hydrolysis The final step is the hydrolysis of the methyl ester to the carboxylic acid. The methyl 4-chloro-1H-indazole-6-carboxylate is treated with an aqueous base, such as lithium hydroxide or sodium hydroxide, in a solvent mixture like THF/methanol/water. After the reaction is complete, the mixture is acidified to precipitate the final product, 4-chloro-1H-indazole-6-carboxylic acid, which is then collected by filtration, washed, and dried.[6]
2.2. Analytical Characterization
The structure of 4-chloro-1H-indazole-6-carboxylic acid would be confirmed using standard analytical techniques:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. A broad singlet, typically downfield around 12-13 ppm, would be characteristic of the carboxylic acid proton.[10] The protons on the indazole ring would appear in the aromatic region, with their chemical shifts and coupling constants being influenced by the chloro and carboxylic acid substituents.
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¹³C NMR: The carbon NMR spectrum would show a signal for the carboxyl carbon in the range of 165-185 ppm.[10] Other signals would correspond to the carbon atoms of the bicyclic indazole core.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Biological and Medicinal Chemistry Context
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[8] Consequently, indazole derivatives have been extensively investigated and developed for a wide range of therapeutic applications.[11]
Key Biological Activities of Indazole Derivatives:
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Anticancer: Many indazole-based compounds have been developed as kinase inhibitors for cancer therapy.[11][12] They can target various kinases involved in cell signaling pathways that are often dysregulated in cancer.
-
Anti-inflammatory: Indazole derivatives have shown potential as anti-inflammatory agents.[12]
-
Antimicrobial and Antifungal: The indazole nucleus is present in compounds with demonstrated antibacterial and antifungal properties.[8]
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Other Therapeutic Areas: Research has also explored indazole derivatives for their potential in treating neurodegenerative disorders and as antileishmanial agents.[8][13]
4-chloro-1H-indazole-6-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic value. The carboxylic acid group provides a convenient handle for derivatization, such as the formation of amides, which is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound.[9]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate a representative synthetic workflow and the role of the indazole scaffold in drug discovery.
References
- 1. 4-chloro-1H-indazole-6-carboxylic acid | C8H5ClN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indazole-6-carboxylic acid 97 704-91-6 [sigmaaldrich.com]
- 3. 1H-Indazole-4-carboxylic acid 97 677306-38-6 [sigmaaldrich.com]
- 4. 885522-12-3|6-Chloro-1H-indazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Carboxylic acids and derivatives | Fisher Scientific [fishersci.co.uk]
- 6. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]

